![molecular formula C20H26N2O2 B261408 2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide](/img/structure/B261408.png)
2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BMS-986165 and is a selective inhibitor of tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the signaling pathways involved in immune system regulation.
Applications De Recherche Scientifique
BMS-986165 has been the subject of extensive scientific research due to its potential therapeutic applications. 2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide has been implicated in the pathogenesis of several autoimmune diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease. BMS-986165 has shown promise as a treatment for these conditions by selectively inhibiting 2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide and reducing the activity of the immune system.
Mécanisme D'action
BMS-986165 selectively inhibits 2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide, which is involved in the signaling pathways that regulate the immune system. By inhibiting 2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide, BMS-986165 reduces the activity of the immune system and can alleviate the symptoms of autoimmune diseases.
Biochemical and Physiological Effects
BMS-986165 has been shown to reduce the activity of the immune system in preclinical studies, which suggests that it may be effective in treating autoimmune diseases. However, further research is needed to determine the full extent of its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
BMS-986165 is a selective inhibitor of 2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide, which makes it a valuable tool for studying the role of this enzyme in the immune system. However, like all chemical compounds, BMS-986165 has limitations in terms of its stability, solubility, and toxicity. These factors must be taken into account when conducting lab experiments.
Orientations Futures
There are several future directions for research on BMS-986165. One area of focus is the development of more potent and selective inhibitors of 2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide. Another area of research is the identification of biomarkers that can be used to predict the response to BMS-986165 in patients with autoimmune diseases. Additionally, the safety and efficacy of BMS-986165 need to be evaluated in clinical trials to determine its potential as a treatment for autoimmune diseases.
Méthodes De Synthèse
The synthesis of BMS-986165 involves a multi-step process that begins with the reaction of 2-chloro-4-nitrophenol with benzylamine to form 2-(benzylamino)-4-nitrophenol. This intermediate is then reacted with 4-(tert-butoxycarbonylamino)phenylboronic acid to form 2-(benzylamino)-4-(4-(tert-butoxycarbonylamino)phenyl)phenol. The final step in the synthesis involves the reaction of this intermediate with tert-butyl acetate to form BMS-986165.
Propriétés
Nom du produit |
2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide |
|---|---|
Formule moléculaire |
C20H26N2O2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
2-[4-[(benzylamino)methyl]phenoxy]-N-tert-butylacetamide |
InChI |
InChI=1S/C20H26N2O2/c1-20(2,3)22-19(23)15-24-18-11-9-17(10-12-18)14-21-13-16-7-5-4-6-8-16/h4-12,21H,13-15H2,1-3H3,(H,22,23) |
Clé InChI |
VYERVNOAIIGACF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



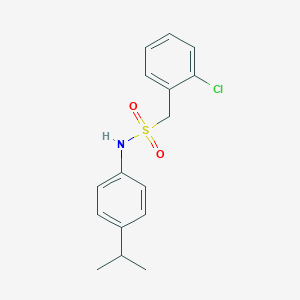
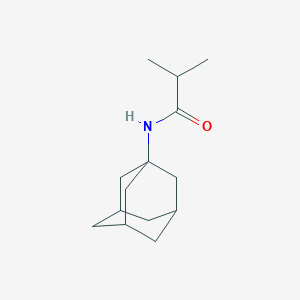
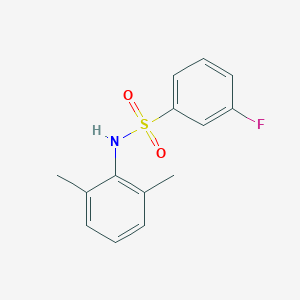
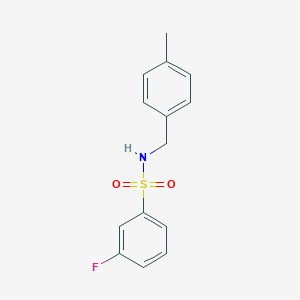
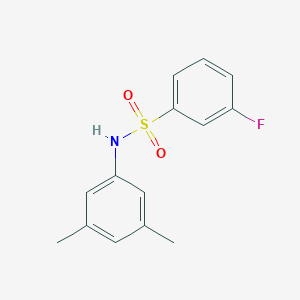
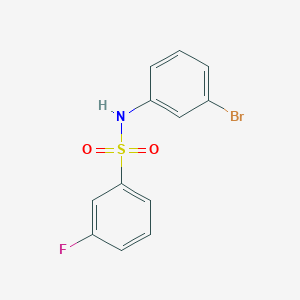
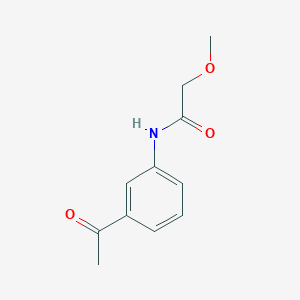
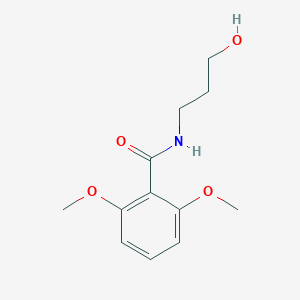
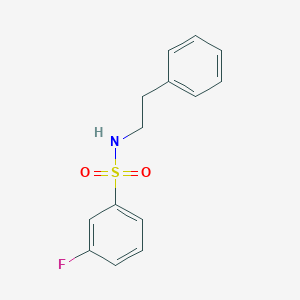
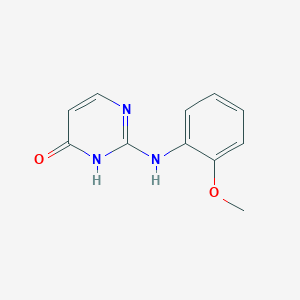
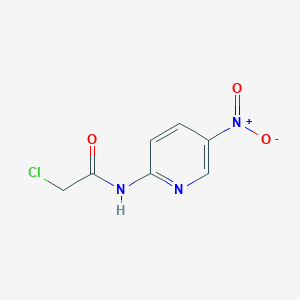
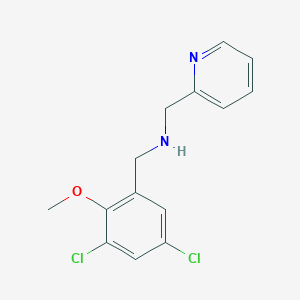
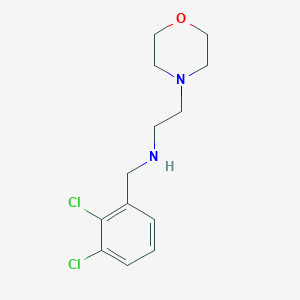
![2-[2-Bromo-6-methoxy-4-({[3-(methylamino)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B261380.png)